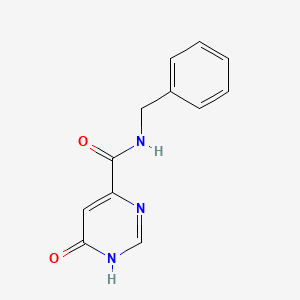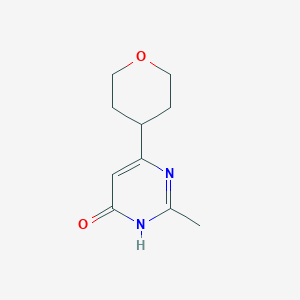![molecular formula C12H11N3O2S B6434177 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide CAS No. 1234923-12-6](/img/structure/B6434177.png)
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide, also known as 2-PFA, is an organic compound that is used in a variety of scientific and medical applications. It is a derivative of thiazole, and is known for its ability to interact with other molecules and form stable complexes. 2-PFA has been studied extensively in both laboratory and clinical settings, and has been found to have a number of unique properties that make it an attractive choice for a variety of applications.
科学研究应用
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of applications in scientific research. It has been used in drug discovery and development, as it has been found to interact with a variety of proteins and other molecules. It has also been used in the study of enzyme kinetics, as it can be used to study the effects of different substrates on enzyme activity. In addition, this compound has been used in the study of the structure and function of proteins, as it can be used to stabilize the structure of proteins and to study the interactions between different proteins.
作用机制
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is believed to interact with proteins and other molecules through a number of different mechanisms. It is believed to form a stable complex with the target molecule, which can then be used to study the interactions between the target molecule and other molecules. In addition, this compound may interact with the target molecule through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been found to act as an agonist at certain receptors, such as the NMDA receptor. In addition, this compound has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties.
实验室实验的优点和局限性
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which makes it easy to handle and store. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, and therefore must be used with a suitable solvent.
未来方向
Due to its unique properties, 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of potential future applications. One potential application is in the development of new drugs, as this compound has been found to interact with a variety of proteins and other molecules. In addition, this compound could be used in the study of enzyme kinetics and the structure and function of proteins. Finally, this compound could be used in the development of new materials, such as polymers, that could be used in a variety of applications.
合成方法
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is synthesized via a two-step reaction. The first step involves the reaction of phenylacetic acid with thiazole in the presence of an acid catalyst. This reaction produces this compound and a byproduct of water. The second step involves the reaction of this compound with a base, such as sodium hydroxide, to form a salt. This reaction can be performed at room temperature, and yields a product that is stable and easy to handle.
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)6-14-11(17)9-7-18-12(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCWRHEKAEMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6434106.png)
![2,4,5-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6434114.png)
![5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B6434125.png)
![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6434128.png)
![N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6434138.png)

![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)
![5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6434187.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)